
Docosahexaenoic Acid Ethyl-d5 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoic Acid Ethyl Ester-d5 is a deuterated form of Docosahexaenoic Acid Ethyl Ester, which is an esterified version of the omega-3 fatty acid Docosahexaenoic Acid. This compound is often used in scientific research due to its stability and unique properties. The deuterium labeling (d5) makes it particularly useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid Ethyl Ester-d5 is typically synthesized through the esterification of Docosahexaenoic Acid with ethanol in the presence of a deuterium source. The reaction is catalyzed by an acid such as sulfuric acid or sodium phosphate . The process involves the following steps:
Esterification: Docosahexaenoic Acid reacts with ethanol in the presence of a deuterium source and an acid catalyst.
Purification: The resulting ester is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods: Industrial production of Docosahexaenoic Acid Ethyl Ester-d5 involves large-scale esterification processes using microalgal oil as a source of Docosahexaenoic Acid. The process is optimized to achieve high yields and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoic Acid Ethyl Ester-d5 undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of Docosahexaenoic Acid Ethyl Ester-d5.
Reduction: Docosahexaenoic Acid alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Docosahexaenoic Acid Ethyl Ester-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Docosahexaenoic Acid Ethyl Ester.
Biology: Studied for its role in cell membrane composition and function.
Medicine: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Mechanism of Action
Docosahexaenoic Acid Ethyl Ester-d5 exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is known to modulate the activity of various membrane-bound enzymes and receptors. The deuterium labeling allows for precise tracking and quantification in biological systems .
Molecular Targets and Pathways:
Membrane-bound enzymes: Influences the activity of enzymes such as phospholipase A2.
Receptors: Modulates the function of G-protein coupled receptors and ion channels.
Pathways: Involved in anti-inflammatory and neuroprotective pathways.
Comparison with Similar Compounds
Docosahexaenoic Acid Ethyl Ester: The non-deuterated form, commonly used in dietary supplements.
Eicosapentaenoic Acid Ethyl Ester: Another omega-3 fatty acid ester with similar applications.
Uniqueness: Docosahexaenoic Acid Ethyl Ester-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification is essential .
Properties
Molecular Formula |
C24H36O2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i2D3,4D2 |
InChI Key |
ITNKVODZACVXDS-HOUNFZJWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



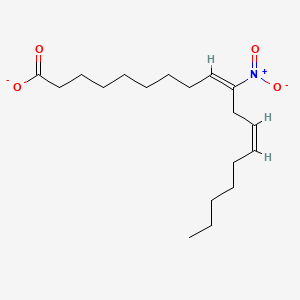
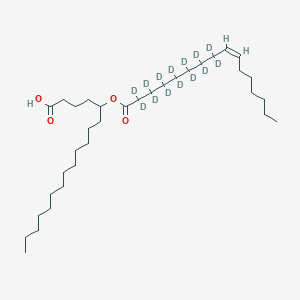
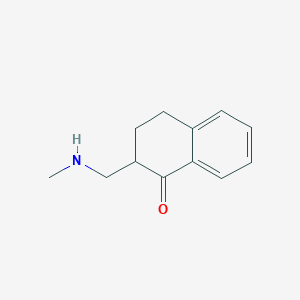
![(1R,2S,4S,5'S,6S,7R,8S,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B10765633.png)
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
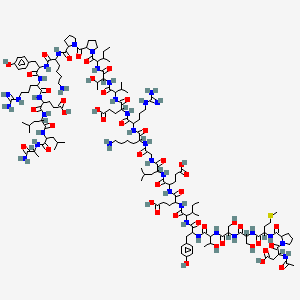


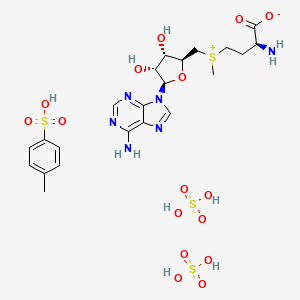
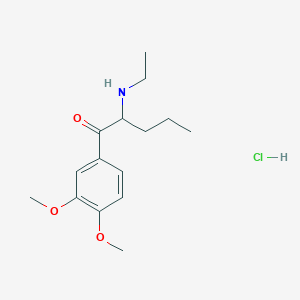
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
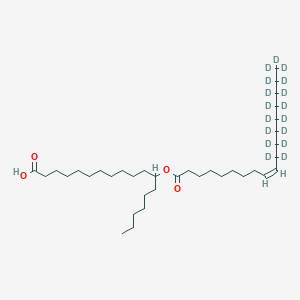
![3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride](/img/structure/B10765679.png)
